molecular formula C13H20N2O2Si B10906510 Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10906510
M. Wt: 264.39 g/mol
InChI Key: QDBCCPVICJPGEO-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate is a synthetic organic compound with the molecular formula C13H20N2O2Si. This compound features a pyrazole ring substituted with ethyl and trimethylsilyl-ethynyl groups, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation, using ethyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Trimethylsilyl-Ethynyl Group: This step involves the Sonogashira coupling reaction, where a terminal alkyne (trimethylsilyl-acetylene) is coupled with a halogenated pyrazole derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, leading to the formation of dihydropyrazoles or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ethyl pyrazole carboxylic acid derivatives.

    Reduction: Formation of ethyl dihydropyrazole carboxylate.

    Substitution: Formation of ethyl 1-ethyl-4-(substituted ethynyl)-1H-pyrazole-3-carboxylate.

Scientific Research Applications

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 1-ethyl-4-ethynyl-1H-pyrazole-3-carboxylate: Lacks the trimethylsilyl group, which may affect its reactivity and stability.

    Mthis compound: Similar structure but with a methyl ester, which can influence its solubility and reactivity.

    1-Ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylic acid: The carboxylic acid group can participate in different types of reactions compared to the ester group.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H20N2O2Si

Molecular Weight

264.39 g/mol

IUPAC Name

ethyl 1-ethyl-4-(2-trimethylsilylethynyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H20N2O2Si/c1-6-15-10-11(8-9-18(3,4)5)12(14-15)13(16)17-7-2/h10H,6-7H2,1-5H3

InChI Key

QDBCCPVICJPGEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)C#C[Si](C)(C)C

Origin of Product

United States

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